Ethyl oxazole-4-carboxylate

C-H functionalization Regioselectivity Palladium catalysis

Exclusive C-2 regioselectivity in Pd-catalyzed direct (hetero)arylation—the 4-position ester eliminates C-2/C-5 product mixtures and chromatography. Ideal for kinase inhibitor pharmacophores and DPO/POPOP fluorescent sensor analogs with enhanced Stokes shifts. Validated 40 g-scale LiBH₄ reduction to C-4 hydroxymethyl alcohols (47–89% yield) enables preclinical intermediate production. Traceless directing group strategy permits sequential C-2 then C-5 functionalization followed by decarboxylation—demonstrated in balsoxin and texaline total syntheses. Laboratory to multigram quantities available.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 23012-14-8
Cat. No. B1350392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxazole-4-carboxylate
CAS23012-14-8
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC=N1
InChIInChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3
InChIKeyUBESIXFCSFYQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Oxazole-4-carboxylate (CAS 23012-14-8): A Versatile Oxazole-4-carboxylate Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl oxazole-4-carboxylate (CAS 23012-14-8) is a heterocyclic organic compound belonging to the oxazole-4-carboxylate ester family, characterized by an oxazole ring with a carboxylate group at the 4-position and an ethyl ester moiety [1]. This compound serves as a versatile building block in organic synthesis, particularly valued for its role in constructing diverse oxazole-containing molecules for pharmaceutical and agrochemical applications [2].

Why Ethyl Oxazole-4-carboxylate (CAS 23012-14-8) Cannot Be Interchanged with Generic Oxazole or Other Oxazole Carboxylate Analogs


Generic substitution of ethyl oxazole-4-carboxylate with unsubstituted oxazole or other oxazole carboxylate regioisomers is not scientifically viable due to critical differences in electronic properties and regioselective reactivity. The presence of the ester group at the 4-position creates enhanced electronic discrimination between the C-2 and C-5 positions compared to naked oxazole [1], enabling precise regiocontrolled functionalization that is essential for synthesizing 2-substituted and 2,5-disubstituted oxazoles [2]. Alternative oxazole carboxylates with substitution at the 5-position or other sites exhibit fundamentally different electronic environments that alter C-H activation pathways, leading to different regioselectivity outcomes and potentially compromising the efficiency and scalability of downstream synthetic sequences [3].

Quantitative Differentiation Evidence for Ethyl Oxazole-4-carboxylate (CAS 23012-14-8) Against Closest Analogs and Alternatives


Enhanced Electronic Discrimination Between C-2 and C-5 Positions Versus Unsubstituted Oxazole Enables Precise Regiocontrol in C-H Functionalization

Ethyl oxazole-4-carboxylate exhibits significantly greater electronic and environmental discrimination between the C-2 and C-5 positions compared to unsubstituted oxazole [1]. This enhanced discrimination allows for regioselective direct C-H heteroarylation specifically at the C-2 position with broad scope of iodo-, bromo-, and chloroheteroaromatics using Cy-JohnPhos and tri-o-tolylphosphine ligands in dioxane and toluene [2]. The target compound was also directly and regioselectively alkenylated, benzylated, and alkylated with alkenyl-, benzyl-, allyl-, and alkyl halides using Pd(OAc)2, Cs2CO3, and Buchwald's JohnPhos ligand, demonstrating versatile C-2 regioselective C-C bond formation capabilities not achievable with unsubstituted oxazole [3].

C-H functionalization Regioselectivity Palladium catalysis

LiBH4-Mediated Reduction to C-4 Hydroxymethyl Derivatives: The Only Method Optimized to Multigram Scale (up to 40 g) Among Oxazole Carboxylate Reduction Protocols

The LiBH4-mediated reduction of ethyl oxazole-4-carboxylates to corresponding C-4 hydroxymethyl alcohols was identified as the only reduction method that could be successfully optimized to multigram scale, reaching up to 40 g scale [1]. This protocol enabled the preparation of 13 alcohols bearing (cyclo)alkyl, fluoroalkyl, or N-Boc-aminoalkyl moieties at the C-5 position in yields ranging from 47% to 89% [2]. Alternative reduction methods evaluated for oxazole carboxylate systems failed to maintain efficiency or product integrity at comparable scales [3].

Multigram-scale synthesis Ester reduction Late-stage functionalization

Ethyl Ester Group at C-4 Serves as a Removable Directing Group Enabling Sequential C-2 and C-5 Functionalization Followed by Decarboxylation

The ethyl ester at the C-4 position serves a dual role as both an electronic modulator and a removable directing group, enabling a three-step sequence: (1) regioselective C-2 (hetero)arylation, (2) optional C-5 (hetero)arylation, and (3) LiOH hydrolysis followed by CuO-mediated decarboxylation to yield 2-substituted or 2,5-disubstituted oxazoles [1]. This strategy was successfully applied to the synthesis of two natural products, balsoxin and texaline [2]. In contrast, alternative oxazole-5-carboxylates lack this traceless directing group capability, and oxazole-2-carboxylates require different, often less efficient, strategies for sequential functionalization [3].

Decarboxylative functionalization Directing group strategy Sequential arylation

Established Late-Stage Functional Group Interconversion Pathway Produces Diverse C-4 Building Blocks with 68-99% Yields

Following LiBH4 reduction of ethyl oxazole-4-carboxylates to C-4 alcohols, a validated sequence of functional group interconversions enables access to chlorides (13 examples, 90-99% yield), azides (13 examples, 83-99% yield), amines (13 examples, 80-98% yield), and sulfonyl chlorides (4 examples, 68-97% yield) [1]. This systematic diversification pathway has been validated across 13 substrate examples spanning diverse C-5 substitution patterns [2]. While other oxazole carboxylates can theoretically undergo similar transformations, this specific scaffold has the most comprehensively documented and optimized late-stage diversification pathway in the literature [3].

Late-stage diversification Building block synthesis Functional group interconversion

Optimal Application Scenarios for Ethyl Oxazole-4-carboxylate (CAS 23012-14-8) Based on Verified Performance Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Oxazole Pharmacophores via Regioselective C-H Functionalization

Ethyl oxazole-4-carboxylate is ideally suited for constructing 2-substituted oxazole pharmacophores, a common motif in kinase inhibitors and anti-inflammatory agents. The enhanced electronic discrimination between C-2 and C-5 positions enables exclusive C-2 regioselectivity in palladium-catalyzed direct (hetero)arylation, alkenylation, benzylation, and alkylation with broad halide tolerance [1][2]. This eliminates the need for pre-functionalized starting materials and reduces synthetic steps compared to routes using unsubstituted oxazole, which yields competitive C-2/C-5 product mixtures requiring chromatographic separation [3].

Process Chemistry: Multigram-Scale Synthesis of C-4 Functionalized Oxazole Intermediates

For projects requiring scale-up beyond laboratory quantities, ethyl oxazole-4-carboxylate offers a validated LiBH4-mediated reduction pathway to C-4 hydroxymethyl alcohols that has been optimized to 40 g scale [1]. This multigram-capable protocol is unique among oxazole carboxylate reduction methods and provides reliable access to alcohols with diverse C-5 substitution (cycloalkyl, fluoroalkyl, N-Boc-aminoalkyl) in 47-89% yields [2]. Subsequent transformations to chlorides, azides, amines, and sulfonyl chlorides proceed in 68-99% yields, enabling kilogram-scale intermediate production for lead optimization and preclinical development [3].

Natural Product Synthesis: Construction of 2,5-Disubstituted Oxazole Natural Products via Traceless Directing Group Strategy

The C-4 ethyl ester group serves as a traceless directing group enabling sequential C-2 then C-5 functionalization followed by hydrolysis/decarboxylation, a strategy successfully demonstrated in the total syntheses of balsoxin and texaline [1]. This three-step sequence provides efficient access to 2,5-disubstituted oxazoles that are characteristic of numerous bioactive natural products and fluorescent probes [2]. The validated pathway offers a step-economical alternative to traditional cross-coupling approaches that require pre-functionalized oxazole building blocks and additional synthetic operations [3].

Fluorescent Probe Development: Preparation of DPO- and POPOP-Type Oxazole Fluorophores

Sequential palladium-catalyzed direct (hetero)arylation of oxazole-4-carboxylates provides rapid access to DPO and POPOP (di)carboxylate analogs with improved Stokes shifts and high quantum yields [1]. The regiocontrolled C-2 and C-2,C-5 functionalization enables systematic tuning of photophysical properties through controlled introduction of (hetero)aryl substituents [2]. This scaffold has been specifically applied to the preparation of novel fluorescent sensors for molecular interaction detection, demonstrating enhanced Stokes shift while preserving high quantum yield compared to DPO and POPOP references [3].

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